Ethiolate

Beschreibung

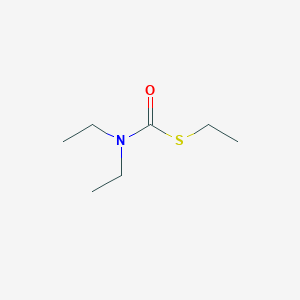

Structure

3D Structure

Eigenschaften

IUPAC Name |

S-ethyl N,N-diethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-4-8(5-2)7(9)10-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARIWGPBHKPYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041925 | |

| Record name | Ethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-55-1 | |

| Record name | Ethiolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethiolate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethiolat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PT8NM2AQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Structural Derivatization of Ethiolate Analogs

Established Synthetic Pathways for Ethiolate and Related Thiolcarbamates

Several synthetic strategies have been developed for the preparation of thiolcarbamates. These methods vary in their starting materials, reagents, and reaction conditions.

Organometallic Catalysis in Thiolcarbamate Synthesis

Organometallic catalysis plays a significant role in the synthesis of various organic compounds, including thiolcarbamates. unl.pttdx.catresearchgate.net Transition metal complexes can facilitate the coupling of reactants under milder conditions and with improved selectivity compared to traditional methods. For instance, palladium complexes have been shown to catalyze the reaction of disulfides, secondary amines, and carbon monoxide to yield thiocarbamates. capes.gov.br Nickel complexes, such as Ni(PPh₃)₂X₂ (where X = Cl, Br), have also been found to be active catalysts for the oxidative coupling of aryl thiols with secondary amines and carbon monoxide to produce thiocarbamates. researchgate.net These catalytic approaches offer routes to form the thiocarbamate core structure efficiently.

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution and addition reactions are fundamental to organic synthesis and are utilized in thiolcarbamate preparation. ntu.ac.ukcas.cnyoutube.com One approach involves the nucleophilic attack of a thiol or thiolate on a carbamoyl (B1232498) halide or a related activated carbonyl species. i.moscow Alternatively, amines can react with isothiocyanates, followed by further transformations, to yield thiocarbamates. researchgate.netresearchgate.netnih.gov Nucleophilic addition reactions can also be involved in the formation of the carbon-sulfur or carbon-nitrogen bonds within the thiocarbamate structure. For example, the addition of thiols to isocyanates can directly afford thiocarbamates. researchgate.net

Phosgene (B1210022) Derivative Approaches in Thiolcarbamate Synthesis

Historically, phosgene and its derivatives have been employed in the synthesis of carbamates and thiocarbamates. i.moscowresearchgate.netresearchgate.netjustia.compharmaceutical-networking.com This method typically involves the reaction of phosgene or a phosgene equivalent with an amine and a thiol. While effective, the use of phosgene is associated with significant hazards, driving the development of alternative, less toxic synthetic routes. Despite this, phosgene derivatives like chloroformates and carbamoyl chlorides remain relevant intermediates in certain thiocarbamate synthesis strategies. pharmaceutical-networking.com

Selenium-Catalyzed Carbonylation Methods for Thiolcarbamates

Selenium catalysis offers environmentally benign and efficient routes for the carbonylation of amines and thiols with carbon monoxide to synthesize thiocarbamates. researchgate.netresearchgate.netdntb.gov.uacapes.gov.br This method often allows for one-pot syntheses under mild conditions, such as ambient temperature and atmospheric pressure. researchgate.netresearchgate.netcapes.gov.br For example, selenium-catalyzed oxidative carbonylation of aniline (B41778) and thiols with carbon monoxide and oxygen has been reported to yield thiocarbamates. researchgate.netresearchgate.net Another selenium-catalyzed method involves the carbonylation of amines with carbon monoxide and elemental sulfur, followed by alkylation. researchgate.netresearchgate.netcapes.gov.br These selenium-catalyzed approaches highlight the utility of main group elements in facilitating complex organic transformations.

Advanced Approaches to this compound Derivative Synthesis

Beyond the established methods, advanced synthetic strategies are continuously being developed for the synthesis of thiolcarbamates and their derivatives, aiming for improved efficiency, selectivity, and sustainability. These approaches may involve novel catalytic systems, innovative reaction conditions, or the use of less hazardous reagents. While specific advanced approaches solely focused on this compound derivatives might be limited in publicly available literature, research into the synthesis of structurally related thiolcarbamates provides insights into potential methodologies. This includes the development of one-pot, solvent-free procedures and the use of alternative carbonylation agents or sulfur sources. researchgate.netresearchgate.netacs.org For instance, the synthesis of S-alkyl thiocarbamates from amines, carbon monoxide, sulfur, and alkyl halides catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) represents a facile method under mild conditions. capes.gov.br Research also explores the synthesis of complex molecules incorporating the thiocarbamate moiety, such as thioether andrographolide (B1667393) derivatives, using nucleophilic reactions. nih.gov

Elucidation of Ethiolate S Biological Mechanisms of Action

Biochemical Pathways and Cellular Targets

Ethiolate primarily targets processes essential for plant growth and development, particularly those involving lipid synthesis and related metabolic functions. herts.ac.ukherts.ac.uk

Inhibition of Cellular Respiration Pathways

While some herbicides directly inhibit cellular respiration by targeting complexes within the electron transport chain or ATP synthase, the primary reported mechanism of this compound and other thiocarbamates does not directly involve the inhibition of cellular respiration pathways in the same manner as some other herbicide classes. biologywala.comnih.govregulations.gov Instead, their interference with metabolic processes, such as lipid synthesis, can indirectly impact energy-dependent functions like respiration necessary for growth. herts.ac.ukherts.ac.ukbiologywala.com

Disruption of Nerve Impulse Conduction

The disruption of nerve impulse conduction is a known mechanism for certain pesticides, particularly those affecting acetylcholinesterase. tufts.educdc.govmdx.ac.uk However, this mechanism is primarily associated with insecticides and is not the reported mode of action for this compound as a herbicide. herts.ac.ukherts.ac.uktufts.edu While some thiocarbamates have shown effects on enzyme activities in rats, including those potentially related to neurological function, the herbicidal action of this compound is distinct from neurotoxicity. nih.gov

Interactions with Plant Enzyme Systems and Metabolic Processes

This compound's herbicidal activity is strongly linked to its interactions with plant enzyme systems involved in metabolic processes, particularly lipid synthesis. herts.ac.ukherts.ac.uk Thiolcarbamate herbicides, including this compound, require metabolic activation, often through sulfoxidation, to become herbicidally active. researchgate.netnih.gov These activated forms can then interfere with specific enzymes. Research indicates that thiocarbamates can form protein adducts, including S-(N,N-dialkylaminocarbonyl)cysteine adducts, which can inhibit enzyme activities. nih.gov This interference with enzyme function disrupts essential metabolic pathways, leading to the observed effects on seedling development. herts.ac.ukherts.ac.uk The inhibition of very long chain fatty acid (VLCFA) synthesis is a recognized mechanism for some herbicides, including certain acetamides, chloroacetamides, oxyacetamides, and tetrazolinones (WSSA Group 15), which shares the same WSSA classification as this compound. wssa.net This suggests a potential link to lipid metabolism inhibition as a key mode of action for this compound.

Molecular Interactions and Signaling Cascade Modulation

The molecular interactions of this compound involve its uptake by plants and subsequent metabolic transformation. The activated forms of this compound interact with specific target molecules, likely enzymes involved in lipid biosynthesis or other critical metabolic pathways. herts.ac.ukherts.ac.uknih.gov While the precise details of how this compound modulates signaling cascades are not extensively detailed in the provided search results, the disruption of essential metabolic processes can indirectly impact cellular signaling that regulates growth and development. nih.govopenaccesspub.org Interference with enzyme activity through adduct formation, as observed with other thiocarbamates, represents a direct molecular interaction that triggers downstream effects on plant physiology. nih.gov

Comparative Analysis of Thiolcarbamate Herbicide Mechanisms

This compound belongs to the thiocarbamate class of herbicides, which share a common structural feature and generally affect similar processes in plants. herts.ac.ukherts.ac.ukucanr.edu While carbamates and thiocarbamates are structurally similar, they exhibit different herbicidal activities and modes of action. ucanr.edu Carbamates can inhibit photosynthesis and disrupt mitosis, whereas thiocarbamates like this compound primarily interfere with lipid metabolism and seedling development. herts.ac.ukherts.ac.ukwssa.netucanr.edu The requirement for metabolic activation, particularly sulfoxidation, is a common feature among many herbicidally active thiocarbamates. researchgate.netnih.gov Differences in the specific enzymes targeted and the extent of metabolic activation can contribute to variations in the spectrum of weeds controlled and the selectivity among different plant species within the thiocarbamate class. researchgate.netucanr.edu Herbicide safeners are used with some thiocarbamates to protect crops by enhancing the rate of herbicide metabolism in the crop, highlighting the importance of metabolic processes in their activity and selectivity. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 18055 |

| Molinate | 30382 |

| Vernolate | 33443 |

| EPTC | 32212 |

| Butylate | 31490 |

| Thiobencarb | 34192 |

| Triallate (B1683234) | 5543 |

| Disulfiram | 3117 |

| Acetylcholine | 187 |

| Acetylcholinesterase | 16134750 |

| ATP | 5957 |

| NADH | 586 |

| FADH2 | 602 |

| Pyruvate | 1060 |

| Isocitrate | 1198 |

| α-Ketoglutarate | 50 |

| Acetyl-CoA | 444930 |

| Malate | 815 |

| Oxaloacetate | 970 |

| Phosphoenolpyruvate | 1050 |

| RuBisCO | 11359394 |

| Glycolate | 759 |

| Glycolate-2P | 15420646 |

| Indoleacetic acid | 802 |

| Tubulin | 57510391 |

| Glutathione (B108866) | 124883 |

| Catalase | 3702 |

| Superoxide Dismutase | 617456 |

| Ethylene | 6325 |

Data Table: Thiocarbamate Herbicide Properties and WSSA/HRAC Classification

| Herbicide | PubChem CID | WSSA MoA Class | HRAC MoA Class | Primary Reported Mechanism |

| This compound | 18055 | 15 | K3 | Inhibits lipid metabolism, seedling shoot/root development |

| Molinate | 30382 | 15 | K3 | Inhibits lipid metabolism |

| Vernolate | 33443 | 15 | K3 | Inhibits lipid metabolism |

| EPTC | 32212 | 15 | K3 | Inhibits lipid metabolism |

| Butylate | 31490 | 15 | K3 | Inhibits lipid metabolism |

| Thiobencarb | 34192 | 15 | K3 | Inhibits lipid metabolism |

| Triallate | 5543 | 15 | K3 | Inhibits lipid metabolism |

Environmental Fate and Transport Dynamics of Ethiolate

Degradation Pathways in Environmental Compartments

Ethiolate undergoes degradation through several pathways in the environment, including biodegradation, hydrolysis, and photolysis. nih.gov

Aerobic and Anaerobic Biodegradation in Soil and Sediment Matrices

Biodegradation is a significant process in the breakdown of organic compounds in soil and sediment matrices, occurring under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions. nih.goverasm.org While specific detailed data on this compound's aerobic and anaerobic biodegradation rates in soil and sediment were not extensively available in the search results, general principles for thiocarbamate pesticides and organic pollutants can be considered. Thiocarbamate pesticides are generally expected to be rapidly degraded in the environment. who.int Aerobic biodegradation typically occurs in oxygen-rich environments like the upper layers of soil and the water column, often leading to faster degradation rates for many organic compounds compared to anaerobic conditions. nih.goverasm.org Anaerobic biodegradation is relevant in oxygen-depleted environments such as deeper soil layers, saturated sediments, and flooded soils. erasm.org Some studies on other compounds indicate that degradation can be faster under anaerobic conditions than aerobic ones, with loss attributed to various processes. regulations.gov The presence of specific microbial communities adapted to degrading thiocarbamates is crucial for effective biodegradation. mdpi.com

Hydrolytic Stability and Degradation Kinetics

Photolytic Transformation Processes in Aqueous and Soil Systems

Photolysis is the degradation of a compound caused by light. This process can occur in both aqueous and soil systems when the compound is exposed to sunlight or other sources of UV-Vis radiation. enviro.wikinih.gov this compound is reported to be decomposed by sunlight. nih.gov The rate of photolysis can be influenced by the intensity of light, the presence of photosensitizers (like natural organic matter) that can absorb light and facilitate degradation, and the matrix (water or soil). enviro.wikinih.gov For other compounds, photolysis has been shown to be an important degradation pathway in both water and on soil surfaces. enviro.wikinih.gov The aqueous photolysis half-life of this compound at pH 7 was reported as 47.2 hours in one study, and the soil photolysis half-life was 263.2 hours. regulations.gov

Adsorption, Desorption, and Mobility in Soil Systems

The behavior of this compound in soil systems is significantly influenced by adsorption and desorption processes, which in turn affect its mobility and potential for leaching. uv.esbue.edu.egpic.intnih.gov Adsorption is the process by which a substance accumulates on the surface of a solid matrix, while desorption is the release of the adsorbed substance back into the surrounding medium. These processes determine how strongly this compound binds to soil particles.

Influence of Soil Organic Matter on Adsorption Phenomena

Soil organic matter (SOM) plays a crucial role in the adsorption of organic chemicals in soil. bue.edu.egmdpi.comrsc.orgnih.govecetoc.org SOM has a high surface area and contains functional groups that can interact with organic compounds through various mechanisms, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. mdpi.comnih.gov Higher organic matter content in soil generally leads to increased adsorption of organic chemicals, reducing their concentration in the soil solution and thus their mobility. bue.edu.egmdpi.comrsc.orgnih.govecetoc.org Studies have shown that the presence of organic matter can enhance the adsorption of some compounds onto soil surfaces. rsc.org The chemical nature of the soil organic matter can also influence adsorption behavior. ecetoc.org

Leaching and Lateral Movement in Soil Columns

Leaching is the process by which dissolved substances are transported downwards through the soil profile with percolating water. Lateral movement refers to the horizontal transport of substances in the soil. The extent of leaching and lateral movement of this compound in soil columns is primarily governed by its water solubility, adsorption to soil particles, and the amount and movement of water through the soil. bue.edu.egpic.intmdpi.com Compounds that are highly soluble in water and weakly adsorbed to soil are more prone to leaching. mdpi.com Soil properties such as texture, organic matter content, and pH also influence leaching potential. pc-progress.commdpi.com Soils with lower adsorption capacity, such as sandy soils with low organic matter content, may facilitate greater mobility and leaching. pc-progress.com Based on soil adsorption coefficient (Kd) values, leaching and adsorption/desorption behavior can be assessed. regulations.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 18055 |

| S-ethyl diethylcarbamothioate | 18055 |

| S-ethyl N,N-diethylcarbamothioate | 18055 |

Data Tables

While comprehensive quantitative data for this compound across all environmental fate processes were not consistently available in the search results, some specific data points were found:

| Property | Value | Conditions/Notes | Source |

| Aqueous Photolysis Half-life | 47.2 hours | pH 7 | regulations.gov |

| Soil Photolysis Half-life | 263.2 hours | regulations.gov | |

| Aerobic Soil Metabolism Half-life | 18 days | Default rate used in modeling | regulations.gov |

It is important to note that the availability of detailed, directly comparable data across all sections of the outline was limited in the provided search results. Further specific studies on this compound's environmental behavior would be needed to populate comprehensive data tables for each degradation pathway and transport process.

Volatilization from Environmental Surfaces

Volatilization is a process by which a chemical substance in a solid or liquid state is converted to a gaseous state and released into the atmosphere. This compound, as a member of the thiocarbamate class of pesticides, is considered a volatile compound mims.com. Volatilization is a known dissipation pathway for thiocarbamates applied to soil surfaces mims.com.

Several environmental factors influence the rate and extent of volatilization of thiocarbamates from soil. These include soil type, soil moisture content, adsorption to soil particles, pH, and temperature mims.com. Higher temperatures and increased soil moisture can generally lead to increased volatilization rates for volatile compounds. Adsorption to soil organic matter and clay minerals can reduce the amount of a compound available for volatilization.

While specific quantitative data on the volatilization rates of this compound from various environmental surfaces were not extensively detailed in the reviewed literature, the general behavior of thiocarbamates indicates that volatilization is a relevant transport process, particularly from soil surfaces following application mims.com. For some thiocarbamates, incorporating the substance into the soil after application has been shown to reduce losses due to volatilization mims.com.

Transformation Product Identification and Environmental Fate

This compound, like other thiocarbamate pesticides, undergoes various transformation processes in the environment, leading to the formation of degradation products mims.comnih.gov. These transformations are primarily driven by microbial activity, hydrolysis, and to some extent, photodegradation mims.comnih.gov.

Soil microorganisms play a significant role in the disappearance of thiocarbamate herbicides from the soil environment mims.comnih.gov. While the precise mechanisms can vary, a proposed pathway for the microbial and plant degradation of thiocarbamates involves hydrolysis of the ester linkage mims.comnih.gov. This hydrolysis can result in the formation of a mercaptan, a secondary amine, and carbon dioxide mims.comnih.gov. In the case of this compound, the potential hydrolysis products would include ethanethiol (B150549) and diethylamine.

Further transformation of these initial products can occur. For instance, ethanethiol, a potential mercaptan product, can undergo further degradation through pathways such as conversion to diethyl disulfide, ethyl methyl sulfide, or sulfate. In plants, thiocarbamates are known to be rapidly metabolized through oxidation reactions, particularly the oxidation of the thiol sulfur to form corresponding sulfoxides nih.gov. These sulfoxides are often reactive intermediates that can then conjugate with sulfhydryl groups nih.gov. Oxidative dealkylation of the amine portion of the molecule is also a potential metabolic pathway nih.gov.

Photodegradation can also contribute to the transformation of thiocarbamates on environmental surfaces, although the extent varies depending on the specific compound and environmental conditions mims.com.

Advanced Analytical Methodologies for Ethiolate Quantification and Detection

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating Ethiolate from complex sample matrices before detection and quantification.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound libretexts.org. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase within a heated column libretexts.org. Compounds in the mixture separate based on their differential partitioning between the mobile and stationary phases libretexts.org.

Selective detectors enhance the sensitivity and specificity of GC analysis for this compound by responding preferentially to compounds containing specific elements or functional groups present in this compound (sulfur and nitrogen). Common selective detectors used in conjunction with GC for pesticide analysis, which would be applicable to this compound, include the Flame Photometric Detector (FPD), particularly in phosphorus or sulfur mode, and the Nitrogen-Phosphorus Detector (NPD) silcotek.comjijelaboglassplc.com. The FPD in sulfur mode is highly selective for sulfur-containing compounds, offering detection limits typically below 10 pg silcotek.com. The NPD is selective for nitrogen- and phosphorus-containing compounds jijelaboglassplc.com. These detectors minimize interference from the sample matrix, allowing for more accurate quantification of this compound at low concentrations. This compound has been analyzed using GC with a thermal conductivity detector (TCD) epa.govepa.gov. GC-Mass Spectrometry (GC-MS) is also a powerful technique for the identification and quantification of this compound, providing both separation and structural information through mass spectral data iasonline.orgnih.gov.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)

Liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that may not be suitable for GC epa.govthermofisher.com. LC-MS/MS is particularly useful for polar or thermally labile compounds thermofisher.com. While this compound is amenable to GC, LC-MS/MS can offer advantages in terms of sample preparation and the ability to analyze multiple residues simultaneously researchgate.net. In LC-MS/MS, the sample is separated by LC based on its interaction with a stationary phase and a liquid mobile phase. The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio epa.govthermofisher.com. MS/MS provides an additional layer of selectivity by fragmenting the parent ion and monitoring specific product ions, significantly reducing matrix interference and enhancing confidence in identification and quantification epa.govthermofisher.com. LC-MS/MS methods have been developed and validated for the analysis of various pesticides, and this compound has been included in multi-residue LC-MS/MS screening methods researchgate.netats.rs.

Radiochemical Detection in Environmental Fate Studies

Radiochemical detection techniques are valuable in environmental fate studies to track the movement, transformation, and degradation of a compound in different environmental compartments battelle.orgmdpi.com. This involves using a radiolabeled form of this compound, where one or more atoms have been replaced by a radioactive isotope (e.g., 14C) battelle.org. By monitoring the radioactivity in samples of soil, water, air, or biological organisms, researchers can determine the distribution and transformation products of the parent compound battelle.orgllnl.gov. Radiochemical detection allows for accurate mass balance studies and helps elucidate metabolic and degradation pathways in the environment battelle.org. While specific studies on radiolabeled this compound fate were not detailed, radiotracer techniques have been used for other thiocarbamate herbicides who.int.

Spectrophotometric and Colorimetric Methods

Sample Preparation and Matrix Effects in Environmental Analysis

Effective sample preparation is a critical step in the analysis of this compound in environmental matrices such as soil, water, and air royalsocietypublishing.orgorganomation.compjoes.com. Environmental samples are often complex and contain numerous components (matrix) that can interfere with the analytical measurement silcotek.comresearchgate.net. Sample preparation aims to isolate and concentrate the analyte while removing or reducing the impact of interfering substances organomation.compjoes.com.

Techniques employed in sample preparation for this compound analysis may include extraction (e.g., liquid-liquid extraction, solid-phase extraction), cleanup steps to remove co-extracted matrix components, and concentration steps to improve detection limits organomation.comnih.gov. For instance, solid-phase extraction (SPE) has been used for the analysis of related compounds in water samples epa.govnih.gov. Matrix effects can lead to signal enhancement or suppression in techniques like LC-MS/MS, affecting the accuracy of quantification researchgate.net. Therefore, sample preparation methods are often optimized to minimize matrix effects, and analytical methods may utilize matrix-matched standards or internal standards to compensate for these effects researchgate.net. The complexity of the sample matrix and the low concentration of the analyte are significant challenges in environmental trace analysis pjoes.com.

Method Validation and Quality Assurance in this compound Analysis

Method validation and quality assurance (QA) are essential to ensure the reliability, accuracy, and reproducibility of analytical results for this compound asdlib.orgmoravek.comlabmanager.com. Method validation involves experimentally demonstrating that an analytical method is suitable for its intended purpose labmanager.comeuropa.eu. Key validation parameters include specificity, accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness labmanager.comeuropa.eu.

Specificity ensures that the method measures only the analyte of interest without interference from other components labmanager.comeuropa.eu. Accuracy refers to the closeness of the measured value to the true value labmanager.comeuropa.eu. Precision indicates the degree of agreement among replicate measurements of a homogeneous sample labmanager.comeuropa.eu. Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range labmanager.com. LOD and LOQ represent the lowest concentrations that can be detected and reliably quantified, respectively researchgate.net.

Quality assurance encompasses a broader system of activities to ensure the quality of analytical data asdlib.orgmoravek.com. This includes using certified reference materials, participating in proficiency testing programs, implementing strict sample handling and storage procedures, and maintaining detailed records royalsocietypublishing.orgasdlib.org. Quality control (QC) procedures, such as analyzing blanks, spiked samples, and replicate samples, are performed regularly to monitor the performance of the analytical system and identify potential issues asdlib.org. An analysis is considered under statistical control when it is reproducible and free from bias asdlib.org.

Ecological Dynamics and Environmental Impact Assessment of Ethiolate

Assessment Frameworks for Environmental Impact

Environmental Impact Assessment (EIA) provides a structured approach to evaluate the potential consequences of projects, policies, or chemical introductions on the environment. Various frameworks are employed globally to conduct EIAs, aiming to identify and analyze both positive and negative effects on components such as air, land, water, ecology, and biodiversity assessmentstools.com.

One widely used framework is the Driving Force, Pressure, State, Impact, and Response (DPSIR) model. This framework helps in structuring thinking about the interplay between environmental conditions and socioeconomic activities europa.eu. It is utilized to design assessments, identify relevant indicators, and communicate findings, thereby supporting improved environmental monitoring europa.eu. The DPSIR framework considers human activities as 'Driving Forces' that exert 'Pressures' on the environment, leading to changes in the 'State' of the environment. These changes result in 'Impacts' on ecosystems and human health, prompting 'Responses' from society europa.eu.

Other frameworks for environmental assessment include those specifically designed for evaluating the impact of alien taxa, such as the Environmental Impact Classification for Alien Taxa (EICAT) used by the IUCN. This framework classifies impacts based on severity and mechanism, facilitating comparisons across different species and environments pensoft.netiucn.org. While EICAT is focused on invasive species, the principles of structured classification and evidence-based assessment are relevant to evaluating the impact of chemical substances like Ethiolate.

Methodologies and frameworks in EIA aim to provide consistency and structure to the assessment process, addressing issues such as a lack of consistent reporting tools, varying levels of assessment detail, and the need for objective data assessmentstools.com. These frameworks help in organizing and analyzing environmental information to avoid gaps in assessment europa.eu.

Ecosystem-Level Effects and Biogeochemical Cycling

The introduction of chemical compounds like this compound into ecosystems can potentially influence natural processes, including biogeochemical cycles. Biogeochemical cycles describe the movement and recycling of essential elements such as carbon, nitrogen, phosphorus, and sulfur through different environmental compartments like the atmosphere, soil, water bodies, and living organisms libretexts.orgpressbooks.pub. These cycles are fundamental to ecosystem functioning and the availability of nutrients for biological activity libretexts.orgjecologyblog.com.

Understanding the movement and transformation of this compound within ecosystems is crucial for assessing its potential to interfere with these cycles. Factors such as water solubility, persistence, and interactions with soil and water components will influence its distribution and potential effects on nutrient cycling processes slu.sewm.edu.

Interactions with Non-Target Organisms

Pesticides, by their nature, are designed to target specific organisms (pests), but they can also interact with and affect non-target organisms within an ecosystem mass.gov. These interactions can occur in various environmental compartments, including soil and aquatic environments jecologyblog.comwm.edu.

Soil Microbial Community Dynamics

Soil microbial communities play vital roles in ecosystem processes, including nutrient cycling, organic matter decomposition, and maintaining soil structure nih.govnih.gov. The introduction of pesticides into soil can influence the composition, diversity, and activity of these microbial communities plos.orgmdpi.com.

Research on other herbicides, such as chlorimuron-ethyl, has shown that high concentrations can significantly decrease the total concentration of phospholipid fatty acids (PLFAs), an indicator of active microbial biomass, and reduce the diversity and evenness of the soil microbial community plos.org. These effects can be dose-dependent plos.org. While specific data on this compound's impact on soil microbial communities were not detailed in the search results, it is plausible that, as a herbicide, it could exert pressure on these non-target organisms. The dynamics of soil microbial communities are influenced by various factors, including the presence of contaminants, soil moisture, and organic matter content nih.govmdpi.com. Changes in microbial composition can have significant effects on soil functions mdpi.com.

Studies have also shown that soil microbial communities can influence the fate and effects of chemicals in the soil, including the degradation of pesticides plos.org. The interaction between this compound and soil microbes would be a key factor in determining its persistence and potential impact on soil health.

Aquatic Organism Interactions and Bioavailability

Aquatic ecosystems are susceptible to contamination from pesticides through various pathways, including runoff and atmospheric deposition researchgate.netepa.gov. The bioavailability of a contaminant to aquatic organisms is influenced by its characteristics, such as water solubility, molecular size, and persistence, as well as the characteristics of the aquatic environment and the organisms themselves slu.sewm.edu.

This compound's interactions with aquatic organisms would depend on its concentration in the water and sediment, its uptake by organisms, and its potential to cause toxic effects. Bioavailability is a critical factor determining the accumulation of contaminants in organisms slu.sewm.edu. Organic contaminants can be taken up by aquatic organisms through passive diffusion across respiratory surfaces like gills or through the ingestion of contaminated food wm.edunih.gov. Once inside an organism, a contaminant can be distributed, metabolized, or deposited in tissues, particularly lipid-rich organs slu.se.

The potential for bioaccumulation (accumulation in an organism's tissues) and biomagnification (increasing concentration along the food chain) are concerns for persistent organic contaminants slu.sewm.edu. While the search results did not provide specific data on the bioaccumulation or biomagnification of this compound, the general principles of how organic pollutants interact with aquatic organisms and their bioavailability are well-established slu.sewm.edunih.gov. Factors like lipid content of organisms and the presence of biofilms can influence the bioaccumulation and transfer of contaminants slu.senih.gov.

Long-Term Environmental Persistence and Residue Dynamics in Ecosystems

The persistence of a chemical compound in the environment is a key factor in determining its potential for long-term ecological impact. Persistence is influenced by various factors, including the compound's chemical structure, environmental conditions (temperature, moisture, pH), soil type, and microbial activity epa.gov.

Pesticide residues can persist in soils for varying periods, ranging from months to years, depending on the compound and environmental conditions epa.govadmin.ch. Even compounds not considered highly persistent can form long-term residue concentrations in soil admin.ch. These residues can be detected in soils years or even decades after their last application admin.ch.

The dynamics of pesticide residues in ecosystems involve processes such as degradation (chemical and microbial), volatilization, leaching, runoff, and uptake by organisms researchgate.netmdpi.com. Volatilization and atmospheric transport can lead to the deposition of residues in areas far from the application site researchgate.net. Runoff can transport residues from treated fields into surface waters researchgate.net.

While specific data on the long-term environmental persistence and residue dynamics of this compound were not extensively detailed in the provided search results, general principles of pesticide fate apply. The presence of persistent residues in soil and water can pose long-term risks to non-target organisms and potentially accumulate in food chains researchgate.netmdpi.com. Understanding the degradation pathways and rates of this compound in different environmental compartments is crucial for assessing its long-term environmental fate.

Detailed research findings on the specific residue levels of this compound in soil, water, and organisms over time, as well as its degradation products and their persistence, would be necessary for a comprehensive assessment of its long-term environmental impact. Monitoring programs that track pesticide residues in various environmental matrices over extended periods are valuable for understanding long-term dynamics admin.ch.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 18055 |

| Chlorimuron-ethyl | 54586983 |

Data Table Example (Illustrative - based on general pesticide dynamics, not specific this compound data found in search results):

While specific quantitative data on this compound's environmental concentrations or effects were not available in the provided search results to create a data table directly related to this compound, the following is an illustrative example of how such data, if found, could be presented in a table format, drawing on the types of environmental fate data discussed in the search snippets for pesticides in general.

Illustrative Data Table: Hypothetical Environmental Fate Parameters for this compound

| Environmental Compartment | Parameter | Value (Hypothetical) | Notes |

| Soil | Soil Half-life ( aerobic) | XX days | Varies with soil type, moisture, temp. |

| Soil | Soil Half-life (anaerobic) | YY days | Typically slower degradation |

| Water | Aquatic Half-life (photolysis) | ZZ days | Depends on sunlight exposure, water quality |

| Water | Aquatic Half-life (hydrolysis) | WW days | Depends on pH and temperature |

| Water | Water Solubility | PP mg/L | Influences mobility and bioavailability |

| Sediment | Sediment-Water Partition Coeff. | Log KOC = QQ | Indicates potential to sorb to sediment |

Note: The values in this table are purely hypothetical and for illustrative purposes only, based on typical parameters studied for pesticide environmental fate. Specific research on this compound would be required to populate such a table with actual data.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding

Ethiolate, chemically known as S-ethyl N,N-diethylcarbamothioate, is a synthetic organic compound primarily recognized for its application as a thiocarbamate herbicide. herts.ac.ukncats.io Its molecular formula is C7H15NOS, and its molecular weight is approximately 161.27 g/mol . herts.ac.uknih.govhpc-standards.us this compound functions as a selective herbicide by inhibiting lipid metabolism, which disrupts the development of seedling shoots and roots. herts.ac.uk This mechanism places it within the Herbicide Resistance Action Committee (HRAC) Mode of Action class K3 and the Weed Science Society of America (WSSA) Mode of Action class 15. herts.ac.uk

While the herbicidal activity and mode of action are established, detailed research findings on specific applications, efficacy under varying environmental conditions, and long-term impacts are dispersed across scientific literature and regulatory assessments. The compound's presence in lists related to hazardous chemicals and pesticides underscores the academic and regulatory interest in its properties and behavior. pic.intiloencyclopaedia.org

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the existing knowledge, several gaps remain in the comprehensive understanding of this compound, pointing towards fertile ground for future research. A significant gap lies in the detailed quantification of its environmental fate parameters, such as precise degradation rates in different soil types and aquatic environments under various climatic conditions. herts.ac.ukcriver.com While its classification as volatile and its potential for environmental impact are noted, specific data on volatilization rates and persistence in air are not extensively documented in the readily available academic summaries. who.intcriver.com

Furthermore, the full spectrum of potential metabolites formed during the degradation of this compound in various environmental compartments and their respective toxicities and persistence are areas requiring more in-depth investigation. Understanding these transformation products is crucial for a complete environmental risk assessment.

From a biological perspective, while the general mode of action (inhibition of lipid metabolism) is known, the precise molecular targets and the cascade of biochemical events triggered by this compound in susceptible plants warrant further detailed study. This could involve advanced molecular biology techniques to identify specific enzymes or pathways most affected. The potential for resistance development in weeds to this compound, and the underlying genetic or biochemical mechanisms, also represents an important unexplored research avenue. researchgate.net

The long-term ecological impacts of this compound, beyond its direct herbicidal effect, on non-target organisms in soil and aquatic ecosystems are not comprehensively understood and require dedicated ecotoxicological studies. mdpi.com This includes potential effects on microbial communities, beneficial insects, and aquatic life.

Prospective Methodological Advancements in this compound Research

Future research on this compound can significantly benefit from the application of prospective methodological advancements across various disciplines. In environmental fate studies, the use of advanced analytical techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) can provide more precise identification and quantification of this compound and its degradation products in complex environmental matrices. criver.com Isotope tracing studies could offer deeper insights into transformation pathways and rates in soil and water.

Modeling approaches, including sophisticated environmental fate models, can be employed to predict the distribution, persistence, and potential exposure risks of this compound under different emission scenarios and environmental conditions. researchgate.net These models require robust experimental data for parameterization and validation.

To bridge the knowledge gaps in the mechanism of action and resistance development, researchers can leverage transcriptomics, proteomics, and metabolomics to comprehensively profile the molecular responses of plants exposed to this compound. nih.gov This could help identify specific genes, proteins, or metabolic pathways involved in sensitivity or resistance. Genome-editing techniques could also be used to validate the role of specific genes in the mechanism of action or resistance.

For ecotoxicological assessments, the adoption of standardized, multi-species testing frameworks and the use of biomarkers can provide more sensitive and relevant data on the impact of this compound on non-target organisms. mdpi.com High-throughput screening methods could also be developed to assess the toxicity of this compound and its metabolites on a wider range of organisms.

Furthermore, the integration of data from different research areas through computational approaches and systems biology could lead to a more holistic understanding of this compound's behavior and impact in the environment and biological systems. nih.gov Collaborative, interdisciplinary research efforts are essential to effectively address the identified knowledge gaps and advance the academic understanding of this compound.

Q & A

Q. Q. How can in silico models be validated for predicting this compound’s metabolic pathways in humans?

- Methodological Answer : Cross-validate predictions with in vitro hepatic microsomal assays (e.g., human S9 fractions). Use cheminformatics tools (e.g., Meteor Nexus) to simulate Phase I/II metabolism and compare results with high-resolution mass spectrometry (HRMS) data from exposed biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.